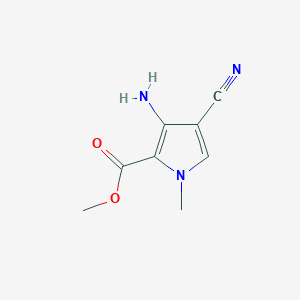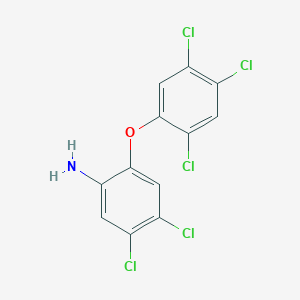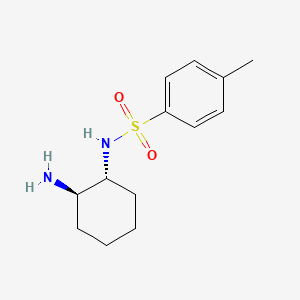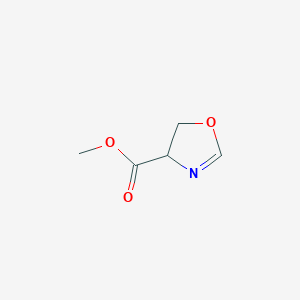![molecular formula C12H10N2O2 B3273477 Methyl [2,2'-bipyridine]-4-carboxylate CAS No. 58792-53-3](/img/structure/B3273477.png)
Methyl [2,2'-bipyridine]-4-carboxylate
Übersicht
Beschreibung
Methyl [2,2’-bipyridine]-4-carboxylate is a derivative of 2,2’-bipyridine, which is widely used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves cross-coupling reactions . For example, mononuclear zinc (II) and cadmium (II) complexes with chiral ligands containing a 2,2’-bipyridine moiety have been synthesized .Molecular Structure Analysis
Bipyridine complexes often exhibit distinctive optical and redox properties . The two rings in bipy are coplanar, which facilitates electron delocalization . This delocalization can lead to the formation of multiple solid-state forms, including anhydrate, dihydrate, and various solvates with carboxylic acids .Chemical Reactions Analysis
Bipyridinium salts, which can be derived from bipyridines, are popular due to their potential applications in redox flow batteries . They can undergo two consecutive one-electron reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridines can be influenced by the presence of electron-donor or electron-acceptor groups at the 4,4’-positions . These properties, such as hardness, topography, and hydrophilicity, can impact the biological evaluation of the materials .Wissenschaftliche Forschungsanwendungen
Solar Cells and Energy Conversion
- Dye-Sensitized Solar Cells : Poly(bipyridine)ruthenium complexes with carboxylate anchor groups, including derivatives of Methyl [2,2'-bipyridine]-4-carboxylate, are crucial in dye-sensitized solar cells. An improved microwave-assisted synthetic procedure for these complexes shows promise for efficient solar energy conversion (Schwalbe et al., 2008).
Coordination Chemistry and Material Science
- Coordination Characteristics : Research on 4,4'-bipyridine-2-carboxylic acid, a monocarboxylate-substituted analogue, has demonstrated its utility in forming metal-containing building blocks. These are significant for the assembly of mixed-metal framework materials, indicating a broad application in material science (Chen et al., 2006).
- Metal-Organic Frameworks (MOFs) : Introducing hydrophobic groups, like methyl, at strategic positions on bipyridine ligands in MOFs can significantly enhance their water resistance. This modification is important for the stability and application of these frameworks in various environments (Ma et al., 2011).
Biomedical Applications
- Luminescent Probes : The derivative bis(2,2'-bipyridine)(4-methyl-2,2'-bipyridine-4'-carboxylic acid)ruthenium(II) has been used as a fluorescent chemosensor for Cu(II), demonstrating potential in biomedical diagnostics and imaging (He et al., 2006).
- Hypochlorous Acid Detection in Living Cells : A novel Ru(II) complex, incorporating a bipyridine derivative, has been designed as a luminescence probe for hypochlorous acid in living cells. Its application in bioimaging enhances the understanding of cellular processes (Zhang et al., 2013).
Chemical Synthesis and Analysis
- Synthetic Intermediate : this compound serves as a key intermediate in the synthesis of complex molecules, demonstrating its role in advanced organic synthesis and pharmaceutical research (Schweifer et al., 2010).
Safety and Hazards
The safety data sheet for 2,2’-Bipyridine, a related compound, indicates that it may form combustible dust concentrations in air and is toxic if swallowed or in contact with skin . It is recommended for use as a laboratory chemical and is advised against for food, drug, pesticide, or biocidal product use .
Zukünftige Richtungen
Bipyridines, including Methyl [2,2’-bipyridine]-4-carboxylate, have potential applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Future research could focus on further functionalization of bipyridines and their applications, ranging from novel synthetic transformations to the design and development of new materials .
Eigenschaften
IUPAC Name |
methyl 2-pyridin-2-ylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-7-14-11(8-9)10-4-2-3-6-13-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLPSIFBMTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

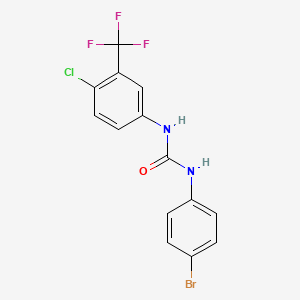
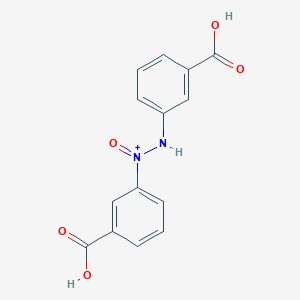
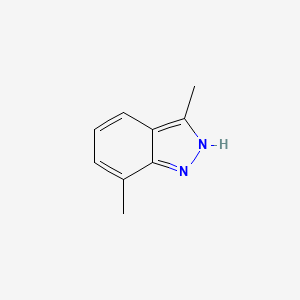
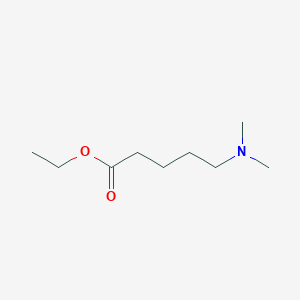
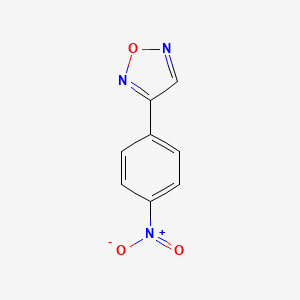
![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)
![[1,1':3',1''-Terphenyl]-5'-amine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B3273456.png)
![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)
